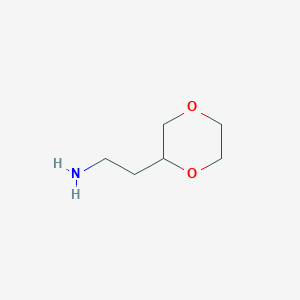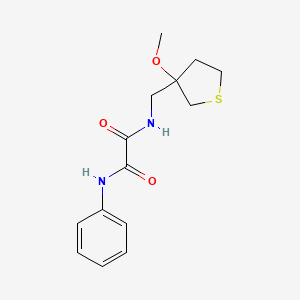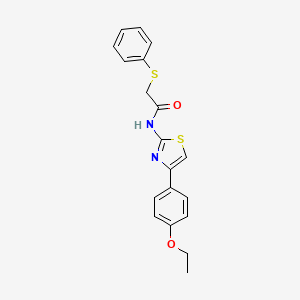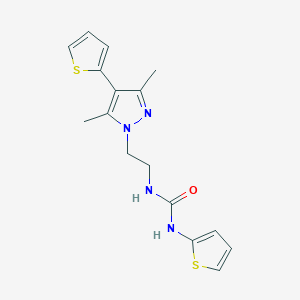
4-(2,5-Dimethyl-pyrrol-1-yl)-3-methoxy-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2,5-Dimethyl-pyrrol-1-yl)-phenylamine” is a chemical compound with the CAS Number: 60176-19-4 and a molecular weight of 186.26 . It has been used in research to improve monoclonal antibody production in Chinese hamster ovary cell cultures .
Synthesis Analysis
While the specific synthesis process for “4-(2,5-Dimethyl-pyrrol-1-yl)-3-methoxy-phenylamine” was not found, a related compound “4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide” was synthesized by refluxing a mixture of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol .Molecular Structure Analysis
The molecular structure of “4-(2,5-Dimethyl-pyrrol-1-yl)-phenylamine” is C12H14N2 . The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide on monoclonal antibody production .Chemical Reactions Analysis
The compound “4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide” was found to increase monoclonal antibody production in a study .Aplicaciones Científicas De Investigación
Antimicrobial Applications
One study focused on the synthesis of novel pyrrole derivatives to evaluate their antimicrobial activities. The research synthesized a series of pyrrole chalcone derivatives, revealing that these compounds possess significant antibacterial and antifungal activities. The introduction of a methoxy group in the structure was found to increase the activity, indicating the potential of these derivatives as antimicrobial agents (Hublikar et al., 2019).
Electrochromic and Optoelectronic Applications
Another area of application involves electrochromic and optoelectronic devices. Research on novel aromatic polyamines containing anodically highly stable yellow and blue electrochromic behaviors has demonstrated potential applications in optoelectronics. These studies explore the synthesis and electrochemical properties of compounds related to 4-(2,5-Dimethyl-pyrrol-1-yl)-3-methoxy-phenylamine, highlighting their stability and efficiency as electrochromic materials (Liou & Lin, 2009).
Organic Synthesis and Chemical Properties
In the realm of organic synthesis, studies have explored the synthesis of pyrrole derivatives for various chemical applications. For instance, research on the bis-alkoxycarbonylation of styrene by pyridinimine palladium catalysts showcases the chemical versatility and reactivity of pyrrole-based compounds. These findings contribute to the broader understanding of catalytic processes and potential industrial applications (Bianchini et al., 2002).
Corrosion Inhibition
The use of pyrrole derivatives as corrosion inhibitors represents another significant area of application. A study on vanillin Schiff bases derived from pyrrole compounds demonstrated their effectiveness in mitigating corrosion on mild steel surfaces in acidic environments. This research underscores the potential of pyrrole derivatives in protective coatings and anti-corrosion treatments (Satpati et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-3-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-4-5-10(2)15(9)12-7-6-11(14)8-13(12)16-3/h4-8H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZSJZVHZLTKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=C2)N)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(sec-butylthio)-5-(4-hydroxy-3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2720200.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2720205.png)


![2-[(4-Fluorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2720211.png)
![8-acetyl-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2720212.png)
![N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2720214.png)


![2-(3-(Diethylamino)propyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2720217.png)

